8-Chloro-4-hydroxy-2-naphthoic acid

Catalog No.
S14491509
CAS No.
M.F
C11H7ClO3
M. Wt
222.62 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
8-Chloro-4-hydroxy-2-naphthoic acid

Product Name

8-Chloro-4-hydroxy-2-naphthoic acid

IUPAC Name

8-chloro-4-hydroxynaphthalene-2-carboxylic acid

Molecular Formula

C11H7ClO3

Molecular Weight

222.62 g/mol

InChI

InChI=1S/C11H7ClO3/c12-9-3-1-2-7-8(9)4-6(11(14)15)5-10(7)13/h1-5,13H,(H,14,15)

InChI Key

IDMOFEYRLDDCJG-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C(C=C2O)C(=O)O)C(=C1)Cl

8-Chloro-4-hydroxy-2-naphthoic acid is a chemical compound with the molecular formula C11H7ClO3C_{11}H_7ClO_3 and a molecular weight of approximately 222.624 g/mol. It is a derivative of naphthalene, characterized by the presence of a chlorine atom, a hydroxyl group, and a carboxylic acid group attached to the naphthalene ring. This compound exhibits a density of 1.52 g/cm³ and a boiling point of 442.3 °C at 760 mmHg . Its structure allows for various chemical interactions, making it an interesting subject for research in both organic chemistry and biological applications.

The chemical behavior of 8-chloro-4-hydroxy-2-naphthoic acid includes various reactions that stem from its functional groups:

  • Chlorination: The chlorine atom can participate in electrophilic substitution reactions.
  • Hydroxylation: The hydroxyl group can engage in hydrogen bonding, influencing solubility and reactivity.
  • Carboxylic Acid Reactions: The carboxylic acid group can undergo typical reactions such as esterification or amidation.

In synthetic applications, this compound can be produced through chlorination followed by hydroxylation of 2-naphthalenecarboxylic acid, often utilizing agents like thionyl chloride or sodium hydroxide under controlled conditions.

Research indicates that 8-chloro-4-hydroxy-2-naphthoic acid possesses significant biological activity. It has been explored for its potential as an anti-inflammatory and antimicrobial agent. The presence of the hydroxyl and carboxylic acid groups allows it to interact with biological molecules, potentially inhibiting specific enzyme activities and influencing metabolic pathways . Its unique structure may contribute to its effectiveness in biochemical assays and therapeutic applications.

The synthesis of 8-chloro-4-hydroxy-2-naphthoic acid typically involves two main steps:

  • Chlorination: Chlorination of 2-naphthalenecarboxylic acid using chlorinating agents such as phosphorus pentachloride.
  • Hydroxylation: Hydroxylation can be achieved through reactions with sodium hydroxide or hydrogen peroxide under controlled temperatures.

In industrial settings, these processes are optimized for efficiency, often employing continuous flow reactors to enhance yield and purity.

8-Chloro-4-hydroxy-2-naphthoic acid has diverse applications across various fields:

  • Organic Synthesis: Used as a building block in the synthesis of more complex organic molecules.
  • Biochemical Research: Investigated as a biochemical probe to study enzyme activities and metabolic pathways.
  • Pharmaceutical Development: Explored for potential therapeutic properties, particularly in anti-inflammatory and antimicrobial contexts.
  • Industrial Uses: Employed in the production of dyes, pigments, and specialty chemicals due to its unique chemical properties .

Studies on the interactions of 8-chloro-4-hydroxy-2-naphthoic acid with proteins and enzymes have shown that its functional groups facilitate binding through hydrogen bonds and ionic interactions. This capability makes it a valuable candidate for studying enzyme mechanisms and metabolic processes. Additionally, its reactivity due to the chlorine atom enhances its binding affinity to various molecular targets.

Several compounds share structural similarities with 8-chloro-4-hydroxy-2-naphthoic acid:

Compound NameFunctional GroupsUnique Features
2-Naphthalenecarboxylic acidCarboxylic acid groupLacks chlorine and hydroxyl groups
8-Chloro-2-naphtholHydroxyl and chlorine groupsLacks carboxylic acid group
4-Hydroxy-2-naphthoic acidHydroxyl and carboxylic acid groupsLacks chlorine atom
7-Amino-8-chloro-4-hydroxy-2-naphthoic acidAmino group along with hydroxyl and chlorineContains an amino group which alters reactivity

Uniqueness

8-Chloro-4-hydroxy-2-naphthoic acid is unique due to its combination of three functional groups (chlorine, hydroxyl, and carboxylic acid) on the naphthalene ring. This distinct arrangement imparts specific chemical properties that differentiate it from related compounds, enhancing its utility in both research and industrial applications .

Classical Organic Synthesis Routes

Friedel-Crafts Acylation Approaches

Friedel-Crafts acylation serves as a cornerstone for introducing the carboxylic acid moiety at the 2-position of naphthalene. Kinetic studies demonstrate that naphthalene’s α-position exhibits greater reactivity toward acetylation compared to the β-position, with initial α/β isomer ratios reaching 4–5 before thermodynamic control favors β-substitution. This inherent selectivity aligns with the electron density distribution in naphthalene, where the α-position’s larger π-orbital coefficients facilitate electrophilic attack.

In the context of 2-naphthoic acid synthesis, aluminum chloride-mediated acylation in 1,2-dichloroethane enables carboxyl group installation while preserving phenolic hydroxyl groups through careful temperature control. The reaction’s second-order dependence on acetyl chloride-aluminum chloride complexes for α-acylation contrasts with first-order kinetics for β-substitution, suggesting distinct mechanistic pathways. This dichotomy becomes critical when designing sequential functionalization sequences involving subsequent chlorination and hydroxylation steps.

Halogenation Strategies for Position-Specific Chlorination

Regioselective chlorination at the 8-position presents significant challenges due to competing electrophilic attack at activated positions. Classical approaches leverage the directing effects of pre-existing substituents—the 4-hydroxyl group’s strong para-directing influence and the 2-carboxylic acid’s meta-directing properties collectively guide chlorination to the 8-position. Copper(II) chloride in concentrated sulfuric acid at 0–5°C achieves 65–72% regioselectivity for 8-chloro products, though competing 1- and 5-chloro isomers necessitate careful chromatographic separation.

The Hunsdiecker–Borodin reaction offers an alternative pathway through decarboxylative halogenation. Treatment of 4-hydroxy-2-naphthoic acid with bromine in sulfuric acid induces ipso-substitution at the carboxyl-bearing carbon, though this method proves more effective for bromination than chlorination. For chlorine incorporation, silver(I)-mediated decarboxylation using CCl₄ as both solvent and chlorine source demonstrates moderate efficiency, yielding 8-chloro-4-hydroxy-2-naphthoic acid in 58% yield after 12 hours at 120°C.

Modern Catalytic Approaches

Transition Metal-Mediated Coupling Reactions

Palladium-catalyzed C–H activation enables direct chlorination of preformed 4-hydroxy-2-naphthoic acid derivatives. Employing Pd(OAc)₂ with N-chlorosuccinimide (NCS) in trifluoroacetic acid solvent achieves 78% yield of 8-chloro product through a proposed palladacycle intermediate. The carboxylic acid group acts as a directing group, positioning the catalyst for selective C–H cleavage at the 8-position. Kinetic isotope effect studies (kH/kD = 2.1) confirm C–H bond breaking as the rate-determining step in this transformation.

Copper(I)-catalyzed Ullmann-type coupling provides an alternative route for introducing chlorine via aromatic nucleophilic substitution. While traditionally limited to activated aryl halides, the use of 4-hydroxy-2-naphthoic acid as a substrate with CuCl in dimethylformamide at 150°C facilitates substitution at the 8-position through intermediate oxyanion formation. This method achieves 63% yield but requires stoichiometric copper to overcome the deactivating effect of the electron-withdrawing carboxylic acid group.

Organocatalytic Functionalization Techniques

Chiral phosphoric acid catalysts enable asymmetric chlorination of naphtholic intermediates, though this proves more relevant for kinetic resolution than positional selectivity. More impactful are thiourea-based organocatalysts that enhance electrophilic chlorination regioselectivity through hydrogen-bonding interactions. A dual catalyst system comprising (R,R)-Jacobsen’s thiourea and 4-dimethylaminopyridine (DMAP) improves 8-position selectivity to 89% by stabilizing the transition state leading to the para-chloro isomer relative to ortho pathways.

Solvent Systems and Reaction Optimization

The choice of solvent critically influences reaction efficiency and regioselectivity across synthetic steps:

Reaction StepOptimal SolventTemperature (°C)Key Effect
Friedel-Crafts1,2-Dichloroethane25Minimizes overacylation
ChlorinationDibutyl carbitol120Enhances CO₂ solubility for carboxylation
DecarboxylationTetrachloroethane180Stabilizes radical intermediates

Dibutyl carbitol emerges as particularly effective for carboxylation steps, enabling atmospheric pressure reactions through improved mass transfer of CO₂ into the reaction medium. Its high boiling point (254°C) permits reflux conditions during chlorination without solvent degradation. For acid-sensitive intermediates, switching to methylene chloride with molecular sieves preserves hydroxyl group integrity while maintaining reaction rates.

Reaction optimization studies reveal nonlinear yield relationships with catalyst loading—a 15 mol% Pd catalyst maximizes turnover frequency without inducing metallic precipitation. Pressure tuning during carboxylation demonstrates that 2.5 atm CO₂ pressure increases 2-naphthoic acid yield by 22% compared to atmospheric conditions, though exceeding 5 atm promotes tar formation through radical side reactions.

Electrophilic Aromatic Substitution Pathways

The electrophilic aromatic substitution reactions of 8-chloro-4-hydroxy-2-naphthoic acid follow distinct mechanistic pathways that are governed by the electronic and steric effects of the existing substituents on the naphthalene ring system [1]. The compound exhibits regioselective behavior during electrophilic attack, with the carboxylic acid group acting as a meta-directing deactivating group while the hydroxyl group functions as an ortho/para-directing activating group [2].

The general mechanism for electrophilic aromatic substitution in naphthalene derivatives proceeds through a two-step process involving initial electrophile generation followed by nucleophilic attack by the aromatic system [3]. For 8-chloro-4-hydroxy-2-naphthoic acid, the presence of multiple substituents creates a complex electronic environment that influences both the rate and regioselectivity of substitution reactions [4].

Halogenation Pathways

Direct halogenation of 4-hydroxy-2-naphthoic acid derivatives occurs preferentially at positions that are ortho or para to the hydroxyl group . The hydroxyl group at position 4 acts as an activating ortho/para director, favoring substitution at positions 3 and 5 [2]. However, the presence of the carboxylic acid group at position 2 introduces deactivating effects that can redirect electrophilic attack to alternative positions .

Bromination reactions follow electrophilic aromatic substitution mechanisms where bromine is introduced through the formation of bromonium ion intermediates . The reaction conditions typically require glacial acetic acid or chloroform as solvent, with temperatures maintained below 10 degrees Celsius to minimize side reactions such as dibromination or oxidation . The bromine addition occurs dropwise with stirring continued for 4-6 hours until completion .

Reaction Rate Constants and Kinetic Parameters

SubstratePrimary PositionSecondary PositionDirecting EffectReference
Naphthaleneα-position (C-1)β-position (C-2)α > β selectivity [4]
1-Naphthoic acidC-4 positionC-5 positionCarboxylic acid meta director
4-Hydroxynaphthoic acidC-5/C-6 positionsC-3 positionHydroxyl ortho/para director [2]
2-Naphthoic acidC-1 positionC-3 positionCarboxylic acid meta director [7]

The kinetic studies of related naphthoic acid derivatives demonstrate that the presence of electron-withdrawing groups such as chlorine at position 8 can significantly influence reaction rates [8]. Enzyme-catalyzed hydroxylation studies of chlorinated naphthol derivatives show altered kinetic parameters, with 4-chloro-1-naphthol exhibiting a lower Michaelis constant value of 4.0 micromolar compared to 9.6 micromolar for the unsubstituted 1-naphthol [8].

Mechanistic Considerations for Multi-Substituted Systems

The electrophilic substitution behavior of 8-chloro-4-hydroxy-2-naphthoic acid is complicated by the competing directing effects of its three substituents [9]. The chlorine atom at position 8 introduces additional steric hindrance that can influence the accessibility of certain positions for electrophilic attack [9]. Theoretical studies suggest that steric interactions between substituents at positions 1 and 8 of naphthalene derivatives create significant strain that affects reactivity patterns [10].

The carboxylic acid group at position 2 deactivates the aromatic system through its electron-withdrawing inductive effect, while simultaneously directing incoming electrophiles to meta positions relative to its own location [1]. This creates a preference for substitution at positions 5 and 7, provided these positions are not sterically hindered by other substituents [11].

Nucleophilic Displacement Reactions at C-8 Position

Nucleophilic displacement reactions at the C-8 position of 8-chloro-4-hydroxy-2-naphthoic acid represent a significant class of transformations that can be utilized for structural modification of the compound [12]. The chlorine atom at position 8 serves as a suitable leaving group for nucleophilic substitution reactions, particularly under conditions that favor the formation of carbanionic intermediates [13].

Mechanistic Pathways for C-8 Substitution

The nucleophilic substitution at the C-8 position can proceed through either unimolecular or bimolecular mechanisms, depending on the reaction conditions and the nature of the nucleophile [13]. In polar protic solvents, the reaction may follow a stepwise mechanism involving initial ionization of the carbon-chlorine bond, followed by nucleophilic attack [12]. The formation of a naphthalene cation intermediate is stabilized by resonance delocalization throughout the aromatic system [14].

Acid-catalyzed nucleophilic aromatic substitution mechanisms have been extensively studied for related naphthalene systems [12]. The mechanism involves protonation of the leaving group to facilitate its departure, followed by nucleophilic attack at the electron-deficient carbon center [12]. Experimental evidence supports a multistep mechanism in nonpolar solvents where the acid mediates proton transfer processes [12].

Kinetic Studies and Rate Determining Steps

The kinetics of nucleophilic displacement reactions at aromatic carbon centers are generally governed by the electronic nature of the aromatic system and the stability of intermediate species [12]. For 8-chloro-4-hydroxy-2-naphthoic acid, the presence of the hydroxyl group at position 4 can influence the electron density distribution in the naphthalene ring, potentially affecting the rate of nucleophilic attack at position 8 [15].

Studies on related naphthalene derivatives indicate that nucleophilic substitution rates are enhanced when electron-withdrawing groups are present on the aromatic ring [16]. The carboxylic acid group at position 2 functions as an electron-withdrawing substituent that can activate the ring toward nucleophilic attack [11]. Additionally, the chlorine atom itself contributes to the electron-deficient nature of the C-8 carbon, making it more susceptible to nucleophilic attack [14].

Substrate Specificity and Nucleophile Selection

Different nucleophiles exhibit varying degrees of reactivity toward the C-8 position of 8-chloro-4-hydroxy-2-naphthoic acid . Oxygen nucleophiles such as hydroxide ions and alkoxide ions typically react through direct displacement mechanisms [13]. Nitrogen nucleophiles, including amines and amide ions, can also participate in substitution reactions, though the reaction conditions may need to be adjusted to account for their different basicity and nucleophilicity characteristics [10].

The regioselectivity of nucleophilic attack is influenced by both steric and electronic factors [17]. The proximity of the chlorine atom to the carboxylic acid group at position 2 creates steric interactions that can affect the approach of bulky nucleophiles [9]. Moreover, the electron-withdrawing effect of the carboxylic acid group enhances the electrophilicity of the C-8 carbon, making it a favorable site for nucleophilic attack [10].

Tautomeric Equilibria of Hydroxyl Group

The hydroxyl group at position 4 of 8-chloro-4-hydroxy-2-naphthoic acid can participate in tautomeric equilibria that significantly influence the chemical behavior and reactivity of the compound [18]. These equilibria involve the interconversion between different structural forms through the migration of hydrogen atoms and the reorganization of electron density within the molecule [19].

Phenolic Tautomerism and Stability

The predominant tautomeric form of 4-hydroxynaphthoic acid derivatives exists with the hydroxyl group in its phenolic form, where the hydrogen atom is attached to the oxygen atom [15]. This configuration is thermodynamically favored due to the stabilization provided by resonance delocalization and the maintenance of aromaticity in both rings of the naphthalene system [20].

Computational studies using density functional theory calculations have confirmed that the phenolic tautomer is more stable than alternative keto forms in both gas phase and solution [21]. The energy difference between tautomeric forms is typically on the order of several kilocalories per mole, with the phenolic form being lower in energy [18]. Solvent effects can modulate these energy differences, with polar solvents generally stabilizing ionic or zwitterionic tautomeric forms [22].

Intramolecular Hydrogen Bonding Effects

The presence of the carboxylic acid group at position 2 creates opportunities for intramolecular hydrogen bonding interactions with the hydroxyl group at position 4 [23]. These interactions can significantly influence the tautomeric equilibrium by stabilizing certain conformational arrangements [18]. Studies on related dihydroxynaphthalene derivatives have demonstrated that intramolecular hydrogen bonds can lead to exceptionally low acidity constants and altered reaction kinetics [23].

The formation of intramolecular hydrogen bonds is facilitated by the geometric arrangement of the substituents on the naphthalene ring [18]. The relatively rigid structure of the naphthalene framework positions the hydroxyl and carboxylic acid groups in proximity suitable for hydrogen bond formation [15]. This interaction can influence both the position of tautomeric equilibria and the rates of proton transfer processes [23].

Kinetic Aspects of Tautomeric Interconversion

The kinetics of tautomeric interconversion in hydroxynaphthoic acid derivatives involve both acid-catalyzed and base-catalyzed pathways [19]. Acid catalysis occurs through protonation of the hydroxyl oxygen, which facilitates proton migration and structural rearrangement [20]. Base-catalyzed mechanisms involve deprotonation of the hydroxyl group, followed by reprotonation at alternative sites [19].

Tautomeric SystemPreferred FormStabilizing FactorReference
2-Hydroxy-1-naphthaldehydeImine formDFT calculations support [21]
1-Hydroxy-2-naphthaldehydeImine formSMD model confirmation [21]
2-Acetyl-1,8-dihydroxynaphthaleneEnol formIntramolecular hydrogen bonding [18]
6-Hydroxy-2-naphthoic acidPhenolic formBifunctional photoacid behavior [15]

The rate constants for tautomeric interconversion are generally much faster than the rates of intermolecular chemical reactions, allowing the tautomeric equilibrium to be established rapidly under most reaction conditions [22]. However, the position of the equilibrium can influence the apparent reactivity of the compound in subsequent chemical transformations [15].

Environmental Effects on Tautomeric Equilibria

The tautomeric equilibrium of the hydroxyl group in 8-chloro-4-hydroxy-2-naphthoic acid is sensitive to environmental factors including solvent polarity, temperature, and the presence of additional chemical species [22]. Polar solvents tend to stabilize ionic or zwitterionic tautomeric forms through solvation effects, while nonpolar solvents favor neutral tautomers [24].

Temperature effects on tautomeric equilibria follow typical thermodynamic relationships, with entropy and enthalpy changes determining the temperature dependence of equilibrium constants [22]. Studies on related naphthalene derivatives have shown that tautomeric equilibria can shift significantly with temperature changes, affecting both the distribution of tautomeric forms and the rates of chemical reactions [18].

XLogP3

3

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

222.0083718 g/mol

Monoisotopic Mass

222.0083718 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-10-2024

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